N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as benzyl derivatives. These are organic compounds containing a phenyl group bonded to a methyl group .
Molecular Structure Analysis
The molecular structure of a compound like this would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains benzyl groups and a carboxamide group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. Typically, compounds with a pyrazole ring can undergo reactions like nucleophilic substitution, reduction, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties might include its melting point, boiling point, density, and solubility .Scientific Research Applications
1. Cytotoxic Activity in Cancer Research
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the compound , has shown significant cytotoxic activities against various cancer cell lines. Such compounds have demonstrated potent growth inhibitory properties, with some showing IC(50) values less than 10 nM, indicating their potential in cancer treatment research (Deady et al., 2003).
2. Anticancer Activity
Analogues of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide, which are structurally related to the compound , have been synthesized and shown to exhibit significant anticancer activity. These compounds were highly active on specific leukemia and SR cell lines, highlighting their potential in anticancer drug development (Ahsan, 2012).
3. Synthesis and Characterization in Chemical Research
Research into the synthesis of similar compounds, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, contributes to the understanding of chemical properties and potential therapeutic applications of these compounds. Such studies often include exploring methods for improving systemic exposure in model organisms (Owton et al., 1995).
4. Antibacterial Agents
Compounds similar to the one , such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have been designed and synthesized for their promising antibacterial activity. They have shown effectiveness against various bacteria, indicating potential applications in treating bacterial infections (Palkar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-33-21-11-12-23(24(13-21)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXFXQTTZFBHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.